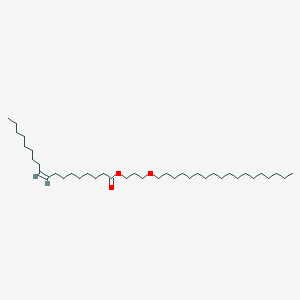
Oleic acid, 3-(octadecyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid, 3-(octadecyloxy)propyl ester is a useful research compound. Its molecular formula is C39H76O3 and its molecular weight is 593 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
Oleic acid, 3-(octadecyloxy)propyl ester has demonstrated significant antifungal properties. A study conducted on the bioactive compound isolated from Lepidagathis cristata showed its effectiveness against various fungal strains:
| Fungal Strain | Pathogen Type | Effectiveness |
|---|---|---|
| Colletotrichum fulcatum | Plant Pathogen | Highly Effective |
| Fusarium oxysporum | Plant Pathogen | Highly Effective |
| Rhizoctonia solani | Plant Pathogen | Highly Effective |
| Curvularia lunata | Human Pathogen | Highly Effective |
| Microsporum canis | Human Pathogen | Highly Effective |
The study concluded that the compound could be beneficial in developing herbal antifungal formulations due to its potent activity against both plant and human pathogenic fungi .
Role in Cancer Research
Oleic acid has been implicated in cancer research, particularly due to its effects on cell signaling pathways. It has been shown to suppress the expression of the Her-2/neu oncogene in breast cancer cells, enhancing the efficacy of trastuzumab (Herceptin) treatment . This suggests potential applications in therapeutic strategies for breast cancer treatment.
Case Study: Oleic Acid and Colorectal Cancer
Research indicates that an oleic acid-enriched diet may reduce inflammation and tumor development in colorectal cancer models. The study highlighted that oleic acid's role in maintaining intestinal epithelial homeostasis is crucial for preventing colorectal carcinogenesis .
Nutritional Applications
Oleic acid is recognized for its health benefits when included in dietary sources. It plays a vital role in the gut-liver axis, influencing lipid metabolism and inflammatory responses. Studies have shown that oleic acid can ameliorate dyslipidemia and systemic inflammation, contributing to cardiovascular health .
Potential in Pharmaceutical Formulations
The compound's properties suggest potential use in pharmaceutical formulations aimed at treating inflammatory diseases. Its ability to modulate inflammatory markers positions it as a candidate for developing anti-inflammatory drugs .
Applications in Agriculture
The antifungal properties of oleic acid derivatives can be harnessed in agriculture to protect crops from fungal infections. By incorporating this compound into agricultural practices, it may reduce reliance on synthetic fungicides, promoting sustainable farming practices.
Propriétés
Numéro CAS |
17367-41-8 |
|---|---|
Formule moléculaire |
C39H76O3 |
Poids moléculaire |
593 g/mol |
Nom IUPAC |
3-octadecoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-38H2,1-2H3/b20-18- |
Clé InChI |
DGJSXVYZCNEXGC-ZZEZOPTASA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















